molecular formula C16H24O2 B14359787 2-Decanone, 1-hydroxy-1-phenyl- CAS No. 92975-67-2

2-Decanone, 1-hydroxy-1-phenyl-

Cat. No.: B14359787
CAS No.: 92975-67-2
M. Wt: 248.36 g/mol
InChI Key: NVVLWHNLIBMNJC-UHFFFAOYSA-N
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Description

2-Decanone, 1-hydroxy-1-phenyl- is an organic compound with the molecular formula C16H24O2 It is a ketone derivative, characterized by the presence of a phenyl group attached to the first carbon and a hydroxy group attached to the second carbon of the decanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decanone, 1-hydroxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of 1-phenyl-1-decanone with a suitable oxidizing agent to introduce the hydroxy group at the second carbon position. This reaction typically requires controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-Decanone, 1-hydroxy-1-phenyl- may involve large-scale oxidation processes using advanced equipment and catalysts to enhance the efficiency and yield of the reaction. The choice of reagents and reaction conditions is optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Decanone, 1-hydroxy-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be further oxidized to form a carbonyl group, resulting in the formation of a diketone.

    Reduction: The ketone group can be reduced to form secondary alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Decanone, 1-hydroxy-1-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Decanone, 1-hydroxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The phenyl group contributes to its aromaticity and potential interactions with hydrophobic pockets in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Decanone, 1-phenyl-: Lacks the hydroxy group, resulting in different chemical properties and reactivity.

    2-Decanone: Lacks the phenyl group, leading to variations in its applications and biological activities.

    1-Hydroxy-1-phenyl-2-propanone: A shorter chain analog with similar functional groups but different physical and chemical properties.

Uniqueness

2-Decanone, 1-hydroxy-1-phenyl- is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

92975-67-2

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

1-hydroxy-1-phenyldecan-2-one

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-10-13-15(17)16(18)14-11-8-7-9-12-14/h7-9,11-12,16,18H,2-6,10,13H2,1H3

InChI Key

NVVLWHNLIBMNJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C(C1=CC=CC=C1)O

Origin of Product

United States

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